molecular formula C10H11N3 B046988 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- CAS No. 114163-46-1

4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-

Cat. No. B046988
M. Wt: 173.21 g/mol
InChI Key: GRSYYPBLZLNCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is synthesized through a multistep process and has been found to have a wide range of potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in cells.

Biochemical And Physiological Effects

Studies have shown that 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- has a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, it has been shown to have neuroprotective effects and may improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- in lab experiments is its versatility. It has been found to have a range of potential applications and can be used to study various biological processes. However, one limitation is that the compound is relatively unstable and may degrade over time.

Future Directions

There are many potential future directions for research on 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-. Some possible areas of investigation include:
1. Further studies on the mechanism of action of the compound
2. Optimization of the synthesis process to improve yields and reduce costs
3. Development of new derivatives with enhanced biological activity
4. Investigation of the compound's potential as a therapeutic agent for neurodegenerative diseases
5. Exploration of the compound's potential as a tool for studying biological processes in cells.
Conclusion
In conclusion, 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- is a compound with a range of potential applications in medicinal chemistry. Its unique chemical properties make it a versatile tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- involves the reaction of 2-methyl-4-nitroaniline with ethyl glyoxalate in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to form the desired compound. This multistep process has been optimized to produce high yields of the compound.

Scientific Research Applications

4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- has been extensively studied for its potential applications in medicinal chemistry. It has been found to have anticancer, antiviral, and antibacterial properties. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases.

properties

CAS RN

114163-46-1

Product Name

4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-methyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene

InChI

InChI=1S/C10H11N3/c1-7-12-9-4-2-3-8-10(9)13(7)6-5-11-8/h2-4,11H,5-6H2,1H3

InChI Key

GRSYYPBLZLNCSF-UHFFFAOYSA-N

SMILES

CC1=NC2=C3N1CCNC3=CC=C2

Canonical SMILES

CC1=NC2=C3N1CCNC3=CC=C2

Origin of Product

United States

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